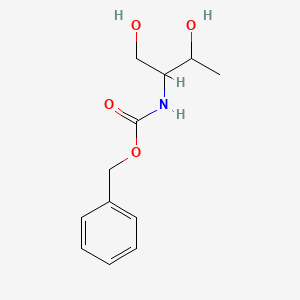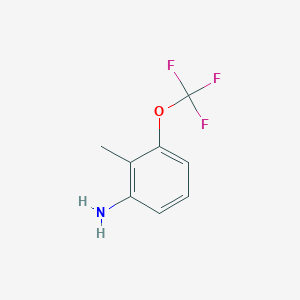![molecular formula C24H30N6O8 B12291738 [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a chemically modified derivative of Valganciclovir, which is itself a prodrug of Ganciclovir. This compound is primarily used in the field of medicinal chemistry and pharmacology as a protected form of Valganciclovir, which is an antiviral medication used to treat cytomegalovirus (CMV) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves multiple steps, starting from Valganciclovir. The key steps include:
Protection of the amino group: This is achieved by reacting Valganciclovir with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form N-Benzyloxycarbonyl Valganciclovir.
Industrial Production Methods
Industrial production of O-Acetyl N-Benzyloxycarbonyl Valganciclovir follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection and acetylation reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl protecting groups can be removed under acidic or basic conditions to yield Valganciclovir.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the protecting groups.
Oxidation: Reagents like hydrogen peroxide can be used, although this is not a common reaction for this compound.
Reduction: Reducing agents like sodium borohydride can be employed, but again, this is not typical for this compound.
Major Products
The major product formed from the hydrolysis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir is Valganciclovir, which can then be further converted to Ganciclovir .
Scientific Research Applications
O-Acetyl N-Benzyloxycarbonyl Valganciclovir has several applications in scientific research:
Medicinal Chemistry: Used as a protected form of Valganciclovir to study its pharmacokinetics and pharmacodynamics.
Biology: Employed in studies involving antiviral mechanisms and the treatment of CMV infections.
Pharmacology: Used to investigate the bioavailability and metabolic pathways of Valganciclovir.
Industry: Utilized in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir involves its conversion to Valganciclovir and subsequently to Ganciclovir. Ganciclovir is an analogue of guanosine and gets incorporated into viral DNA, leading to the termination of DNA elongation. This inhibits viral replication and helps in controlling CMV infections .
Comparison with Similar Compounds
Similar Compounds
Valganciclovir: The parent compound, used directly as an antiviral medication.
Ganciclovir: The active form of Valganciclovir, used to treat CMV infections.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Uniqueness
O-Acetyl N-Benzyloxycarbonyl Valganciclovir is unique due to its protected form, which allows for better stability and controlled release of the active drug, Valganciclovir. This makes it particularly useful in research settings where precise control over drug release is required .
Properties
Molecular Formula |
C24H30N6O8 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32) |
InChI Key |
MPEPPXVLNHJWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)
![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)


![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)

![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
